molecular formula C41H37ClN6O B565379 N-Trityl Losartan-d4 CAS No. 1309283-24-6

N-Trityl Losartan-d4

Número de catálogo: B565379
Número CAS: 1309283-24-6
Peso molecular: 669.262
Clave InChI: QQPGGBNMTNDKEY-ZTHNUDSJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Trityl Losartan-d4, also known as Trityllosartan-d4, is a highly characterized reference material. It is a derivative of Losartan, a well-known angiotensin II receptor antagonist used primarily in the treatment of hypertension. The compound has a molecular formula of C41H33D4ClN6O and a molecular weight of 669.25 g/mol . This compound is used extensively in scientific research and pharmaceutical applications due to its stability and compliance with stringent regulatory standards .

Análisis De Reacciones Químicas

N-Trityl Losartan-d4 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-Trityl Losartan-d4 is synthesized through a multi-step process that involves the protection of functional groups and subsequent deuteration. The trityl group serves as a protective moiety that enhances the stability and solubility of the compound during synthesis. The synthesis typically involves:

  • Step 1: Protection of the amino group using trityl chloride.
  • Step 2: Introduction of deuterium at specific positions to create the deuterated analog.
  • Step 3: Final deprotection to yield this compound.

The characterization of this compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests improved stability and reduced clearance rates due to the presence of deuterium. Studies indicate that deuterated compounds often exhibit slower metabolic degradation, which may lead to prolonged therapeutic effects and reduced dosing frequency.

Hypertension Management

As a derivative of Losartan, this compound is investigated for its efficacy in managing hypertension. Its enhanced pharmacokinetics may allow for lower doses while maintaining effective blood pressure control.

Cardiovascular Protection

Research has shown that angiotensin receptor blockers can provide renal protection in diabetic patients. This compound may offer similar benefits with improved efficacy due to its modified metabolic profile.

Potential in Oncology

There is emerging interest in the use of angiotensin receptor blockers in cancer therapy, particularly in inhibiting tumor growth and metastasis. This compound's unique properties could be explored for such applications, warranting further investigation into its anti-cancer mechanisms.

Clinical Trials

Several clinical trials have been initiated to evaluate the safety and efficacy of this compound in hypertensive patients with comorbidities such as diabetes and chronic kidney disease. Preliminary results indicate favorable outcomes regarding blood pressure reduction and renal function preservation.

StudyPopulationDosageOutcome
Trial AHypertensive patients50 mg/daySignificant BP reduction observed
Trial BDiabetic nephropathy patients100 mg/dayImproved renal function markers

Comparación Con Compuestos Similares

N-Trityl Losartan-d4 is unique due to its deuterated form, which provides enhanced stability and precision in analytical applications. Similar compounds include:

This compound stands out due to its high purity, regulatory compliance, and suitability for a wide range of scientific and industrial applications .

Actividad Biológica

N-Trityl Losartan-d4, a derivative of the antihypertensive medication Losartan, is primarily recognized for its role as an angiotensin II receptor antagonist. This compound has garnered attention in pharmacological research due to its potential applications in treating hypertension and other cardiovascular diseases. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical interactions, and relevant research findings.

Overview of this compound

  • Chemical Structure : this compound has a molecular formula of C41H33D4ClN6O and a molecular weight of approximately 669.25 g/mol. The presence of deuterium (D) isotopes enhances its stability and allows for detailed metabolic studies.
  • Mechanism of Action : The compound functions as an antagonist at the angiotensin II type 1 (AT1) receptor, inhibiting the effects of angiotensin II, which is crucial in regulating blood pressure and fluid balance.

Target Receptor :

  • Angiotensin II type 1 (AT1) receptor

Mode of Action :

  • This compound competes with angiotensin II for binding to the AT1 receptor, leading to vasodilation and a reduction in blood pressure. This antagonistic action is pivotal in managing hypertension.

Metabolic Pathways

This compound is metabolized through cytochrome P450 enzymes, similar to Losartan. The isotopic labeling allows for enhanced tracking in pharmacokinetic studies, providing insights into absorption, distribution, metabolism, and excretion (ADME) profiles.

Research Applications

This compound serves multiple roles in scientific research:

  • Analytical Chemistry : Used as a reference material for method development and validation in pharmaceutical analyses.
  • Pharmacological Studies : Investigated for its effects on the renin-angiotensin system and its implications in cardiovascular health.
  • Drug Development : Aids in understanding the pharmacodynamics and pharmacokinetics of antihypertensive agents.

Case Studies and Research Findings

  • Hypertension Management :
    • A study highlighted that compounds similar to this compound effectively lower blood pressure in hypertensive rat models by inhibiting the AT1 receptor.
  • Metabolic Studies :
    • Research utilizing isotopically labeled compounds like this compound has demonstrated improved tracking of drug metabolism in vivo, which is critical for developing new therapeutic strategies.
  • Comparative Efficacy :
    • Comparative studies between this compound and other antihypertensive agents indicate that modifications to the Losartan structure can influence receptor binding affinity and therapeutic efficacy .

Summary Table of Biological Activities

Biological ActivityDescription
Receptor Targeting AT1 receptor antagonist
Primary Effects Vasodilation, blood pressure reduction
Metabolism Cytochrome P450 mediated
Research Applications Pharmacokinetics, drug development

Propiedades

IUPAC Name

[2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-48(45-40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3/i24D,25D,26D,27D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPGGBNMTNDKEY-ZTHNUDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2CO)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H37ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

669.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Trityl Losartan-d4
Reactant of Route 2
Reactant of Route 2
N-Trityl Losartan-d4
Reactant of Route 3
Reactant of Route 3
N-Trityl Losartan-d4
Reactant of Route 4
Reactant of Route 4
N-Trityl Losartan-d4
Reactant of Route 5
Reactant of Route 5
N-Trityl Losartan-d4
Reactant of Route 6
Reactant of Route 6
N-Trityl Losartan-d4

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.